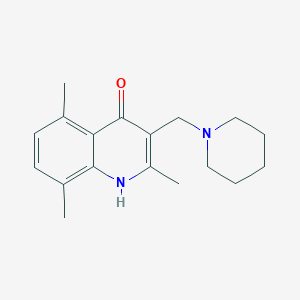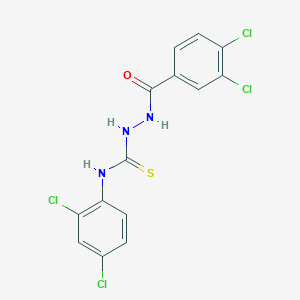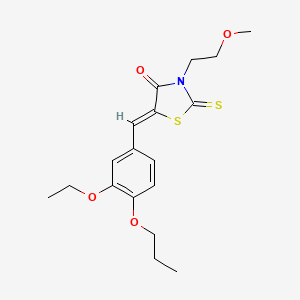
2,5,8-trimethyl-3-(1-piperidinylmethyl)-4-quinolinol
Overview
Description
2,5,8-trimethyl-3-(1-piperidinylmethyl)-4-quinolinol, also known as TMQ, is a quinoline derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various experimental purposes.
Mechanism of Action
The mechanism of action of 2,5,8-trimethyl-3-(1-piperidinylmethyl)-4-quinolinol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2,5,8-trimethyl-3-(1-piperidinylmethyl)-4-quinolinol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. 2,5,8-trimethyl-3-(1-piperidinylmethyl)-4-quinolinol has also been found to inhibit the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
2,5,8-trimethyl-3-(1-piperidinylmethyl)-4-quinolinol has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to have antioxidant properties, which may help protect cells from oxidative damage. 2,5,8-trimethyl-3-(1-piperidinylmethyl)-4-quinolinol has also been found to have anti-inflammatory properties, which may help reduce inflammation and pain. In addition, 2,5,8-trimethyl-3-(1-piperidinylmethyl)-4-quinolinol has been shown to have potential anticancer properties, which may help prevent the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
2,5,8-trimethyl-3-(1-piperidinylmethyl)-4-quinolinol has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has been found to exhibit a wide range of biological activities, making it a promising candidate for various experimental purposes. However, 2,5,8-trimethyl-3-(1-piperidinylmethyl)-4-quinolinol also has some limitations. This compound has been found to be relatively unstable in solution, which may limit its use in certain experimental settings. In addition, the mechanism of action of 2,5,8-trimethyl-3-(1-piperidinylmethyl)-4-quinolinol is not fully understood, which may limit its potential applications in some research areas.
Future Directions
There are several future directions for research on 2,5,8-trimethyl-3-(1-piperidinylmethyl)-4-quinolinol. One potential area of research is the development of more stable forms of 2,5,8-trimethyl-3-(1-piperidinylmethyl)-4-quinolinol that can be used in a wider range of experimental settings. Another potential area of research is the elucidation of the mechanism of action of 2,5,8-trimethyl-3-(1-piperidinylmethyl)-4-quinolinol, which may help identify new potential applications for this compound. Finally, further research is needed to fully understand the potential applications of 2,5,8-trimethyl-3-(1-piperidinylmethyl)-4-quinolinol in the treatment of various diseases, including neurological disorders and cancer.
Scientific Research Applications
2,5,8-trimethyl-3-(1-piperidinylmethyl)-4-quinolinol has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2,5,8-trimethyl-3-(1-piperidinylmethyl)-4-quinolinol has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2,5,8-trimethyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-12-7-8-13(2)17-16(12)18(21)15(14(3)19-17)11-20-9-5-4-6-10-20/h7-8H,4-6,9-11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQHOIWXLYEMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC(=C(C2=O)CN3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8-trimethyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-bromophenyl)amino]-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B4748706.png)
![ethyl 2-{[3-(5-bromo-2-thienyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4748713.png)
![4-{5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B4748714.png)
![3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B4748719.png)
![N-(4-chlorophenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4748726.png)
![8-chloro-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(2-methylphenyl)quinoline](/img/structure/B4748732.png)
![ethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4748739.png)

![2-(2-methylphenoxy)-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4748766.png)

![ethyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4748787.png)
![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4748790.png)
![2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide](/img/structure/B4748795.png)
